molecular formula C21H13N3 B15470717 3-(Quinoxalin-2-yl)benzo[f]quinoline CAS No. 51265-30-6

3-(Quinoxalin-2-yl)benzo[f]quinoline

Cat. No.: B15470717
CAS No.: 51265-30-6
M. Wt: 307.3 g/mol
InChI Key: JZQMFLUOJIFIOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Quinoxalin-2-yl)benzo[f]quinoline is a fused heterocyclic compound featuring a quinoxaline moiety linked to a benzo[f]quinoline scaffold. Quinoxalines are nitrogen-containing bicyclic systems known for their versatility in medicinal chemistry, optoelectronics, and coordination chemistry due to their planar aromatic structure and electron-deficient nature . The benzo[f]quinoline component introduces extended π-conjugation, which enhances photophysical properties and binding affinity in supramolecular systems. This compound is synthesized via cyclization reactions involving quinoxaline precursors and substituted glyoxalyl derivatives, often under transition metal catalysis or oxidative conditions .

Properties

CAS No.

51265-30-6

Molecular Formula

C21H13N3

Molecular Weight

307.3 g/mol

IUPAC Name

3-quinoxalin-2-ylbenzo[f]quinoline

InChI

InChI=1S/C21H13N3/c1-2-6-15-14(5-1)9-11-17-16(15)10-12-20(23-17)21-13-22-18-7-3-4-8-19(18)24-21/h1-13H

InChI Key

JZQMFLUOJIFIOI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=CC(=N3)C4=NC5=CC=CC=C5N=C4

Origin of Product

United States

Comparison with Similar Compounds

Research Findings and Trends

Recent studies highlight the superiority of triazoloquinoxalines in drug discovery and catalysis. For example, rhenium complexes of triazoloquinoxalines exhibit luminescent properties absent in this compound . However, the benzo[f]quinoline scaffold remains valuable for designing π-extended frameworks in organic semiconductors.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-(Quinoxalin-2-yl)benzo[f]quinoline, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis can be optimized using solvent-free microwave irradiation, which avoids harsh catalysts and reduces reaction time. For example, trans-isomers of benzo[f]quinoline derivatives are efficiently synthesized under uncatalyzed, solvent-free microwave conditions, achieving high regioselectivity . Alternatively, cyclocondensation of 7,8-diaminoquinoline precursors with α-acetyl-N-arylhydrazonoyl chlorides in ethanol and triethylamine yields tricyclic systems, where temperature and stoichiometry critically affect site selectivity . Sodium bisulfite can also improve glyoxal-mediated quinoxaline formation by suppressing resinous by-products .

Q. How can purification challenges be addressed for this compound derivatives?

  • Methodological Answer : Column chromatography using gradient elution (e.g., hexane/ethyl acetate) effectively separates polar by-products. Crystallization from ethanol or acetonitrile is recommended for high-purity solid products, as demonstrated in the isolation of 6-nitro-2,3-bis(thiophen-2-yl)quinoxaline derivatives . For hygroscopic intermediates, lyophilization or inert-atmosphere handling prevents decomposition .

Q. What analytical techniques are essential for characterizing this compound?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) and multinuclear NMR (¹H, ¹³C, ¹⁹F) confirm molecular structure and substituent positions. X-ray crystallography (e.g., CCDC 1983315) resolves stereochemistry in crystalline derivatives . IR spectroscopy identifies functional groups like carbonyls or hydroxyls, while HPLC-MS monitors reaction progress and purity .

Advanced Research Questions

Q. How does regioselectivity in cyclocondensation reactions affect the formation of the quinoxaline ring?

  • Methodological Answer : Regioselectivity is governed by electronic and steric effects of substituents. For example, electron-withdrawing groups (e.g., trifluoromethyl) at position 6 of quinoxaline direct nucleophilic attack to position 3, as seen in ethyl 3-chloro-6-(trifluoromethyl)quinoxaline-2-carboxylate synthesis . Computational modeling (DFT) can predict reactive sites, while adjusting solvent polarity (e.g., DMF vs. ethanol) modulates reaction pathways .

Q. What strategies enhance the biological activity of this compound derivatives?

  • Methodological Answer : Introducing hydrophilic groups (e.g., 3-hydroxyphenyl) improves solubility and target binding, as shown in kinase inhibitor studies . Structure-activity relationship (SAR) analyses using in vitro assays (e.g., IC₅₀ determination against cancer cell lines) guide optimization. For instance, fluorinated derivatives exhibit enhanced antimicrobial activity due to increased membrane permeability .

Q. How can redox modifications of the quinoline/quinoxaline core alter electronic properties?

  • Methodological Answer : Electrochemical oxidation of benzo[h]quinoline derivatives generates carboxylic acids, while reduction produces alcohols, enabling tunable electronic profiles. Cyclic voltammetry identifies redox potentials, and subsequent functionalization (e.g., esterification) tailors HOMO-LUMO gaps for optoelectronic applications .

Q. What mechanistic insights explain by-product formation during cyclization reactions?

  • Methodological Answer : Competing cyclization pathways (e.g., benzo[f]- vs. benzo[g]-quinoline formation) arise from variable attack positions of nucleophiles, as observed in phosphoryl chloride-mediated reactions . By-products are characterized via LC-MS and mitigated using excess reagents or kinetic control (low-temperature stepwise addition) .

Q. How do catalytic systems like the Kozlov reaction improve heterocycle synthesis?

  • Methodological Answer : The Kozlov reaction employs catalytic amines and acetylene to construct quinoline frameworks efficiently. Recent advances use Pd/C or Cu(I) catalysts to reduce side reactions, achieving >80% yields in one-pot syntheses. Mechanistic studies (e.g., isotopic labeling) reveal intermediates and turnover-limiting steps .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.